4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a chemical compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 378.399 g/mol. This compound is characterized by its unique structural features, which include a cyclopropyl group, a trifluoromethyl substituent on a pyridine ring, and a piperidine moiety linked to a methoxy-pyrimidine scaffold. It is classified as an organic heterocyclic compound, specifically belonging to the pyrimidine class, which is known for its diverse biological activities.
The synthesis of 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine can be achieved through various methods, with some techniques emphasizing efficiency and yield:
These synthetic approaches are crucial for developing derivatives with improved pharmacological profiles.
The molecular structure of 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine can be represented through various notations:
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F
FPEBEYCETWSKON-UHFFFAOYSA-N
The structure features:
The chemical reactivity of 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine can be explored through various reactions, particularly:
These reactions highlight the versatility of this compound in synthetic chemistry.
The mechanism of action for 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine primarily involves its interaction with specific biological targets, potentially including:
The physical and chemical properties of 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine are critical for its application in research:
The scientific applications of 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine include:
This compound represents a valuable addition to the arsenal of researchers focused on drug development and pharmacology, offering pathways for innovation in therapeutic strategies.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2